DAU 5884 hydrochloride

Übersicht

Beschreibung

DAU 5884 hydrochloride is a competitive, potent, and selective M3 receptor antagonist . It is a synthetic compound and its CAS Number is 131780-48-8 . It is soluble in water to 100 mM and in DMSO to 100 mM .

Molecular Structure Analysis

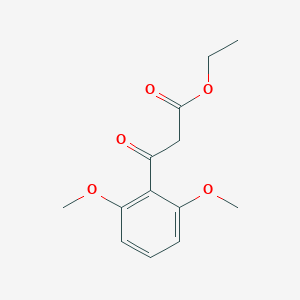

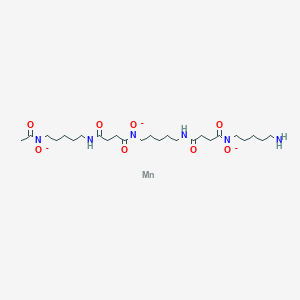

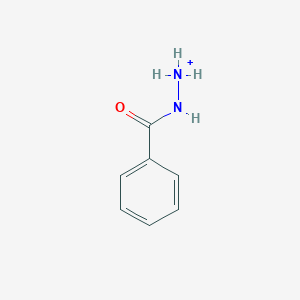

The molecular formula of this compound is C17H22ClN3O3 . Its molecular weight is 351.83 g/mol . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride . The SMILES representation is CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl .

Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in water to 100 mM and in DMSO to 100 mM .

Wissenschaftliche Forschungsanwendungen

Anthracycline Anticancer Agents

- DAU 5884 hydrochloride, referred to as Daunorubicin hydrochloride (DAU), has been studied for its application as an anthracycline anticancer agent. A spectrophotometric method was developed for the determination of DAU, showcasing its relevance in pharmaceutical assays and drug development in the field of cancer treatment (Nakao et al., 2006).

Cytostatic Drugs Analysis

- DAU is also significant in the chromatographic analysis of cytostatic drugs. Research has explored the use of ionic liquids in mobile phases for chromatographic separation, with DAU being one of the studied drugs. This has implications for the separation and identification of various cytostatic agents, indicating DAU's role in analytical chemistry and drug monitoring (Treder et al., 2021).

Animal Models of Anxiety

- This compound has been evaluated in animal models for its anxiolytic properties. It demonstrated activity in reducing aversion to bright environments in mice and aggressiveness in monkeys, suggesting its potential application in the study and treatment of anxiety-related disorders (Borsini et al., 1993).

Electrophysiological Properties in Rat Hippocampus

- The impact of this compound on the electrophysiological properties of the rat hippocampus has been investigated. This research is significant in understanding how DAU 5884 interacts with the central nervous system, particularly in relation to 5-hydroxytryptamine3 (5-HT3) receptors, which has implications for its therapeutic use in neurological disorders (Passani et al., 1994).

Catalyst in Electro-Oxidation

- This compound, as a derivative of hydrazine, has been used in the development of catalysts for electro-oxidation. This research highlights its potential application in fuel cell technology and energy research, demonstrating its versatility beyond pharmaceutical applications (Yamazaki et al., 2015).

Cocaine and Its Metabolites Screening

- This compound has been utilized in the screening of cocaine and its metabolites in human urine samples. This underscores its role in forensic and clinical toxicology for drug testing and substance abuse monitoring (Jagerdeo & Abdel-Rehim, 2009).

Cross-linking with DNA

- In cancer research, this compound's ability to cross-link with DNA has been explored, particularly in the context of its interaction with formaldehyde. This study is crucial for understanding DAU's mechanism of action in cancer therapy and in the development of new anticancer drugs (Wang et al., 1992).

Efflux in Leukemia Cells

- This compound has been studied in the context of drug efflux in leukemia cells. Understanding the transport mechanisms of DAU in cancer cells provides insights into drug resistance and the development of more effective cancer treatments (Inaba et al., 1979).

Explosives Research

- This compound, specifically Diaminourea (DAU), has been explored in the synthesis of explosives. This application extends its use to the field of materials science and engineering, demonstrating the chemical versatility of DAU (Fischer et al., 2011).

Determination of Gold in Geological Samples

- In geochemistry, this compound has been used in methods for determining gold in geological samples. This application is important for mineral exploration and the mining industry (Dmitriev et al., 1991).

Wirkmechanismus

Target of Action

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor . The muscarinic M3 receptor is a type of muscarinic acetylcholine receptor that plays a crucial role in the contraction of smooth muscles and the regulation of glandular secretions in the body.

Mode of Action

As a muscarinic M3 receptor antagonist , this compound binds to the M3 receptors and blocks their activation by acetylcholine . This prevents the downstream effects that would normally occur upon receptor activation, such as muscle contraction and glandular secretion.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter that mediates various physiological functions such as muscle contraction and glandular secretion.

Result of Action

This compound inhibits methacholine-dependent effects on cell proliferation and muscle contractility . Methacholine is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system. By inhibiting the effects of methacholine, this compound can potentially reduce abnormal cell proliferation and muscle contractions.

Biochemische Analyse

Biochemical Properties

DAU 5884 hydrochloride plays a crucial role in biochemical reactions by interacting with muscarinic M3 receptors. These receptors are a subtype of muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various cellular responses. This compound inhibits the binding of acetylcholine to M3 receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation and muscle contraction . This interaction is highly specific, making this compound a valuable tool for studying the biochemical properties of muscarinic receptors.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In airway smooth muscle cells, it inhibits methacholine-induced cell proliferation and muscle contractility . This inhibition is mediated through the blockade of M3 receptors, which are responsible for the cholinergic synergism of mitogenesis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of M3 receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic M3 receptors, preventing the activation of these receptors by acetylcholine . This blockade inhibits the downstream signaling pathways, including the activation of phospholipase C and the subsequent release of inositol trisphosphate and diacylglycerol. These molecules are critical for the regulation of intracellular calcium levels and protein kinase C activity, which are essential for cell proliferation and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity for extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and muscle contractility .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits methacholine-induced responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including reduced cell viability and impaired muscle function . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of muscarinic M3 receptors. The compound interacts with enzymes and cofactors that modulate the synthesis and degradation of acetylcholine, thereby influencing the overall metabolic flux and metabolite levels . This interaction is critical for maintaining the balance of cholinergic signaling in various tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the localization and accumulation of the compound in target cells, ensuring its effective interaction with muscarinic M3 receptors. The transport and distribution of this compound are essential for its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with muscarinic M3 receptors . The compound is directed to specific compartments or organelles where these receptors are expressed, such as the plasma membrane and intracellular vesicles. This localization is crucial for the compound’s activity and function, as it ensures the precise modulation of cholinergic signaling pathways.

Eigenschaften

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDERDDSQHZRNGC-LIWIJTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131780-47-7 | |

| Record name | DAU 5884 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)